N-Acetyl-D-Glucosamine

Description

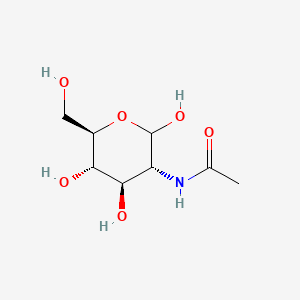

N-Acetyl-D-Glucosamine (NAG) is an acetylated amino sugar derived from glucose, with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol. It is a critical structural component of chitin (found in crustacean shells and fungal cell walls) and serves as a precursor for glycosaminoglycans like hyaluronic acid, which are essential for connective tissues, cartilage, and synovial fluid . NAG also plays roles in cellular signaling, glycoprotein synthesis, and microbial morphogenesis, as seen in Candida albicans, where it triggers yeast-to-hyphal transitions . Industrially, NAG is valorized as a renewable feedstock for synthesizing nitrogen-containing heterocycles like 3-acetamidofuran (3AF) and 3-acetamido-5-acetylfuran (3A5AF), which are platform chemicals for pharmaceuticals .

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045903 | |

| Record name | N-Acetylglucosamine cyclized form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4), 167 mg/mL | |

| Record name | SID56322637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N-Acetyl-D-glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7512-17-6 | |

| Record name | N-Acetyl-D-glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | N-Acetyl-D-glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

N-Acetyl-D-glucosamine (GlcNAc) is a derivative of glucosamine and a crucial component of various biological processes, including glycosaminoglycan synthesis and cell signaling. This article explores the biological activity of GlcNAc, focusing on its therapeutic potential in various medical conditions, including osteoarthritis, multiple sclerosis, and its anti-inflammatory properties.

Overview of this compound

This compound is an amino sugar that plays a vital role in the structure of chitin in fungi and exoskeletons of arthropods. In humans, it is involved in the synthesis of glycosaminoglycans, which are essential for maintaining cartilage integrity and joint function.

Therapeutic Applications

1. Osteoarthritis Treatment

A randomized, double-blind, placebo-controlled study examined the effects of GlcNAc on knee osteoarthritis. Participants received either 500 mg or 1,000 mg per day for 16 weeks. Results indicated significant improvements in knee joint pain and range of motion starting at eight weeks. Key biomarkers for type II collagen degradation and synthesis were measured, showing favorable changes in the GlcNAc groups compared to placebo .

| Parameter | Placebo Group | GlcNAc 500 mg/day | GlcNAc 1000 mg/day |

|---|---|---|---|

| Pain Reduction (VAS Score) | Baseline: 8.5 | Baseline: 8.4 | Baseline: 8.6 |

| Week 16 Score | 7.5 | 5.2 | 4.8 |

| Range of Motion Improvement | No Change | +15° | +20° |

2. Neurological Function in Multiple Sclerosis

3. Anti-Inflammatory Effects

GlcNAc has demonstrated anti-inflammatory properties in various studies. A recent study synthesized two new derivatives of GlcNAc that exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse models . These findings suggest that GlcNAc could be beneficial in treating inflammation-related diseases.

Research indicates that GlcNAc influences metabolic pathways related to cartilage health and immune response:

- Chondrocyte Metabolism : GlcNAc stimulates the synthesis of hyaluronan and sulfated glycosaminoglycan in chondrocytes, which is crucial for maintaining cartilage extracellular matrix .

- Immune Modulation : By binding to specific receptors, GlcNAc may modulate immune responses, enhancing the body’s ability to combat inflammation and infection.

Case Studies

Case Study 1: Osteoarthritis Improvement

A cohort study involving elderly patients with osteoarthritis showed that those supplemented with GlcNAc reported lower pain levels and improved mobility after eight weeks compared to a control group receiving standard care.

Case Study 2: MS Patient Outcomes

In a clinical trial involving MS patients, researchers documented reductions in neuroinflammation markers alongside improvements in neurological function after administering GlcNAc over a three-month period.

Scientific Research Applications

Osteoarthritis Treatment

N-Acetyl-D-Glucosamine has been extensively studied for its effectiveness in treating osteoarthritis (OA). Clinical trials have demonstrated that GlcNAc can significantly improve knee joint pain and enhance the range of motion in patients with OA. A randomized, double-blind, placebo-controlled study indicated that administration of GlcNAc at doses of 500 mg or 1,000 mg daily for 16 weeks resulted in measurable improvements in biomarkers related to cartilage health .

Inflammatory Diseases

Cancer Therapy

Emerging studies are investigating the role of GlcNAc in cancer treatment. A study focused on breast cancer found that GlcNAc inhibited cancer cell proliferation in vitro and reduced tumor growth in xenograft mouse models. The compound was administered intraperitoneally, demonstrating its potential as an adjunct therapy in cancer management .

Structural Component

GlcNAc is a critical component of glycoproteins and proteoglycans, which are essential for maintaining cellular structure and function. It is involved in the synthesis of glycosaminoglycans (GAGs), which play crucial roles in tissue repair and cellular signaling .

Immune Modulation

Research indicates that GlcNAc can modulate immune responses by enhancing the activity of T-helper cells while inhibiting autoimmunity, making it a candidate for treating autoimmune diseases .

Synthesis and Derivatives

Innovative synthetic approaches have been developed to create derivatives of GlcNAc with enhanced properties for biomedical applications. For instance, bi-deoxygenated derivatives have shown improved anti-inflammatory activities compared to the parent compound .

Metabolomic Studies

Metabolomic analyses have been employed to understand the effects of GlcNAc on metabolic pathways, particularly regarding gut health and microbiome interactions . These studies reveal how GlcNAc influences the metabolism of various microorganisms, potentially leading to new therapeutic strategies.

Safety and Efficacy

Summary Table of Applications

Chemical Reactions Analysis

Hydrothermal Hydrolysis in Subcritical and Supercritical Water

N-Acetyl-D-glucosamine undergoes hydrolysis in subcritical (250–350°C, 5–25 MPa) and supercritical water (>374°C, >22.1 MPa), producing value-added chemicals:

-

Primary products : Glycolic acid, acetic acid, formic acid, 5-hydroxymethylfurfural (5-HMF), and acetamide .

-

Subcritical conditions favor solid byproduct formation (e.g., humins) and yield up to 80% acetic acid .

-

Supercritical conditions promote gasification and nitrogen-containing heterocycles (e.g., pyrroles) .

Table 1: Hydrothermal Hydrolysis Products and Yields

Acid-Catalyzed Hydrolysis and Degradation

Concentrated hydrochloric acid (10–36%) efficiently degrades chitin in fungal biomass to this compound:

-

Optimal conditions: 20% HCl at 60°C yields 6.42 g of this compound per 15–20 g of biomass .

-

Higher temperatures (90°C) or low acid concentrations (<2% HCl) reduce yields due to over-degradation .

Table 2: Acid Hydrolysis Optimization (Fungal Biomass)

| HCl Concentration (%) | Temperature (°C) | This compound Yield (g) |

|---|---|---|

| 20 | 60 | 6.42 |

| 36 | 80 | 4.85 |

| 2 | 90 | <0.5 |

Enzymatic Deacetylation and Phosphorylation

-

NagA-catalyzed deacetylation : N-Acetyl-D-glucosamine-6-phosphate is hydrolyzed to glucosamine-6-phosphate by NagA, a metalloenzyme requiring Zn²⁺ or Co²⁺. The reaction proceeds via tetrahedral intermediate formation, with a turnover rate of 26 s⁻¹ .

-

Phosphorylation : Adenosine triphosphate (ATP) phosphorylates this compound to this compound-6-phosphate, a precursor for peptidoglycan synthesis .

Catalytic Conversion to Platform Chemicals

Subcritical water with p-toluenesulfonic acid (p-TsOH) selectively converts this compound to levulinic acid (53.46% yield) via 5-HMF ring-opening . Response surface methodology (RSM) identified optimal conditions:

Reaction Kinetics and Mechanistic Pathways

-

Hydrothermal hydrolysis : Follows pseudo-first-order kinetics. Deacetylation occurs instantaneously, followed by oxidation/reduction cascades. A kinetic model predicts acetic acid formation with an activation energy of 85 kJ/mol .

-

Enzymatic degradation : NagA’s rate-limiting step is amide bond cleavage, enhanced by Asp-273 acting as a general base .

Comparison with Similar Compounds

Comparison with Similar Compounds

NAG shares structural and functional similarities with several compounds, including glucosamine (GlcNH₂) , N-acetyl-D-galactosamine (GalNAc) , and its catalytic derivatives (e.g., 3AF, 3A5AF). Key comparisons are outlined below:

Structural Analogs: NAG vs. Glucosamine (GlcNH₂)

- Key Insight : The acetyl group in NAG enhances its stability in biochemical pathways but reduces solubility compared to GlcNH₂ .

Stereoisomer: NAG vs. N-Acetyl-D-Galactosamine (GalNAc)

- Key Insight : The stereochemical difference at C-4 dictates distinct roles in glycobiology, with NAG being more versatile in industrial catalysis .

Catalytic Derivatives: 3AF and 3A5AF

NAG is converted into nitrogen-containing furans via dehydration catalyzed by metal oxides (e.g., La₂O₃) or ionic liquids. These derivatives have unique applications:

| Compound | Catalyst | Yield | Application | Key Advantage |

|---|---|---|---|---|

| 3AF | La₂O₃ | 50% | Precursor for biofuels and polymers | High selectivity under mild conditions |

| 3A5AF | LiCl | 21% | Anticancer drug synthesis (proximycin A) | Retains N-acetyl group for bioactivity |

| HMF (Comparison) | Acidic resins | 60-70% | Biofuel production (from cellulose) | No nitrogen functionality |

- Key Insight : NAG-derived furans (3AF, 3A5AF) retain nitrogen, enabling pharmaceutical applications, unlike cellulose-derived 5-hydroxymethylfurfural (HMF) .

Functional Comparison in Microbial Systems

| Organism | NAG Utilization | GlcNH₂ Utilization |

|---|---|---|

| Scheffersomyces stipitis | Modulates amino acid, purine, and pyrimidine metabolism | Not a primary carbon source |

| Candida albicans | Induces hyphal morphogenesis at >33°C | No morphogenic effect |

| Saccharomyces cerevisiae | Cannot metabolize NAG | Utilizes GlcNH₂ via hexosamine pathway |

- Key Insight : NAG assimilation uniquely impacts nitrogen metabolism and morphogenesis in fungi, unlike GlcNH₂ .

Research Findings and Industrial Relevance

- Catalytic Efficiency : La₂O₃ achieves 50% yield of 3AF from NAG at 180°C in dioxane, outperforming CeO₂ (30%) and Al₂O₃ (15%) .

- Solvent Effects : Water inhibits NAG conversion by promoting humin formation, while dioxane enhances furan selectivity .

- Biological Transport: Rat liver lysosomes possess a specific transport system for NAG and GalNAc, independent of amino acid transporters .

- Toxicity : Ionic liquids (e.g., pyridinium-based) enable high 3A5AF yields but face scalability challenges due to cost and toxicity .

Preparation Methods

Conversion of Glucosamine Hydrochloride to Halide-Free Glucosamine Base

The instability of glucosamine free base necessitates its commercial availability as a halide salt, typically glucosamine hydrochloride. A pivotal step in synthetic routes involves converting this salt into a halide-free glucosamine base. As detailed in US7511134B1, lithium hydroxide in methanol facilitates this conversion by precipitating the glucosamine base while solubilizing lithium chloride by-products. The process achieves 84.3% yield with a melting point of 109–110°C and undetectable chloride levels via silver nitrate testing.

Critical parameters include:

Acylation of Glucosamine Base to N-Acetyl-D-Glucosamine

The halide-free glucosamine base undergoes acylation using acetic anhydride in a C1–C4 alcohol diluent. US7511134B1 specifies isopropanol or tert-butyl alcohol as optimal solvents due to their low polarity, which minimizes by-product formation. Key steps include:

-

Slurry formation : 160 g glucosamine base in 500 mL methanol at 5°C.

-

Dropwise addition : 10 g acetic acid followed by 115 g acetic anhydride, maintaining 5°C to control exothermicity.

-

Crystallization : Stirring overnight at ambient temperature, warming to 40–45°C, and cooling to 30°C to precipitate GlcNAc.

The resultant product exhibits 99% purity (HPLC) , a melting point of 201–202°C, and specific rotation . Yield reaches 158 g (98.7%) after methanol washing and vacuum drying.

Biotechnological Production Methods

Enzymatic Degradation of Fungal Biomass

US6693188B2 outlines a process utilizing fungal biomass (e.g., Aspergillus niger) rich in chitin (15–20%) and glucan (50%). Enzymatic hydrolysis with Trichoderma harzianum-derived chitinases and glucanases degrades glucan matrices to expose chitin for subsequent breakdown. Process conditions include:

-

pH : 4.0–6.0 to optimize enzyme activity.

-

Temperature : 20–45°C to balance reaction rate and enzyme stability.

-

Incubation time : 216 hours for complete chitin depolymerization.

This method avoids harsh chemicals but requires extensive pretreatment to isolate enzymes, limiting scalability.

Acid Hydrolysis of Fungal Biomass

Chemical degradation using hydrochloric acid (HCl) offers a faster alternative. At 20% HCl and 60°C, Aspergillus niger biomass yields 6.42 g GlcNAc with minimal degradation. Higher temperatures (90°C) or lower acid concentrations (2% HCl) reduce yields due to GlcNAc decomposition or incomplete chitin access.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Synthetic Route Limitations

Q & A

Q. Q1. How can NAG be quantitatively detected in enzymatic assays, and what methodological considerations are critical for accuracy?

NAG detection often employs enzymatic assays using β-N-acetylglucosaminidase. A validated protocol involves coupling enzymatic hydrolysis with spectrophotometric detection of released products (e.g., p-nitroaniline). Reagent preparation requires precise ratios of NADP+/ATP/PVP and enzyme cofactors (e.g., HK/G6P-DH/PGI) to ensure linear kinetics . Methodological rigor includes concurrent calibration curves or single-point standards per sample batch to account for reagent variability.

Q. Q2. What is the conformational equilibrium of NAG in aqueous solution, and how does this impact its biological interactions?

Molecular dynamics simulations reveal that NAG exists in a dynamic equilibrium between 4C1 and 1C4 chair conformations in water. While the 4C1 chair is metastable (lifetime: ~3 µs), pseudorotation transitions occur at rates of ~0.8 µs⁻¹, influenced by sulfonation or polymerization. This flexibility is critical for interactions with enzymes like lysozyme, which hydrolyze β(1→4) linkages in peptidoglycans . Crystallography and NMR are essential for resolving transient conformers .

Q. Q3. How is NAG utilized as a sole carbon source in bacterial metabolism, and what experimental designs validate pathway activity?

Bacteria like Vibrio cholerae degrade NAG via the nag operon, converting it to fructose-6-phosphate. Phenotypic assays (e.g., growth on NAG agar) confirm metabolic capability, while omics approaches (transcriptomics/proteomics) identify co-regulated pathways (e.g., glycolysis, chitinase expression). Systems biology models integrate enzyme kinetics and pathway cross-talk to predict metabolic flux .

Advanced Research Questions

Q. Q4. What synthetic strategies enable the creation of fluorinated NAG analogs, and how do these modifications affect bioactivity?

Multiply fluorinated NAG analogs are synthesized via deoxyfluorination of glucosazide thioglycosides. Key steps include protecting-group strategies (e.g., benzylation) and regioselective fluorination using DAST or Deoxo-Fluor. Fluorination at C3 or C6 alters hydrogen-bonding patterns, impacting interactions with hexosaminidases or lectins. Structural validation via NMR (¹H/¹³C, HSQC) and X-ray crystallography is critical .

Q. Q5. How can molecular dynamics (MD) simulations elucidate NAG's role in inhibiting SARS-CoV-2 pathogenicity factors?

MD studies (e.g., GROMACS/AMBER) model NAG's binding to viral proteins like spike glycans or host ACE2 receptors. Free-energy calculations (MM-PBSA) quantify binding affinities, while trajectory analyses identify stable conformers. For example, NAG disrupts viral adhesion by competitively binding to galectin-3, validated via in vitro assays (SPR, ELISA) .

Q. Q6. What challenges arise in formulating NAG with hydrophobic APIs (e.g., acetaminophen), and how can they be mitigated?

NAG's hygroscopicity and poor flowability cause segregation in direct-compression tablets. Laser diffraction and HPLC assays reveal stratification post-vibration. Solutions include granulation (wet/dry) to improve cohesiveness or co-processing with silicified excipients. Hausner ratio (<1.25) and Carr index (<15%) are key metrics for blend uniformity .

Q. Q7. How does NAG elicit cryptic secondary metabolite production in Amycolatopsis alba, and what transcriptional mechanisms are involved?

NAG (25 mM) induces carbamothioic S-acid derivatives in A. alba via stress-responsive pathways (e.g., σ⁵⁴-dependent promoters). RNA-seq identifies upregulated gene clusters (e.g., polyketide synthases), while LC-HRMS tracks metabolite induction. Elicitor concentration and timing (log vs. stationary phase) are critical for yield optimization .

Q. Q8. What catalytic systems efficiently convert NAG to nitrogen-containing heterocycles (e.g., 3-acetamidofuran)?

Heterogeneous catalysts (e.g., ZrO₂/SBA-15) in ionic liquids (e.g., [BMIM]Cl) dehydrate NAG to 3AF/3A5AF at 150–200°C. Yields depend on solvent polarity and acid-site density, monitored via GC-MS. Side products (e.g., levulinic acid) are minimized by controlling residence time .

Q. Q9. How does N-acetyl-D-glucosamine 6-phosphate (NAG-6P) regulate glycosylation in metabolic engineering?

NAG-6P is a precursor for UDP-GlcNAc, essential for N-linked glycosylation. In vitro assays (e.g., glycosyltransferase activity) use radiolabeled UDP-GlcNAc and acceptors (e.g., ovalbumin). Knockout models (e.g., CRISPR-Cas9 in CHO cells) reveal hypoglycosylation phenotypes, rescued by NAG-6P supplementation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.